molecular formula C19H13N7OS B11191697 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)butanenitrile

2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxo-4-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)butanenitrile

Cat. No.: B11191697
M. Wt: 387.4 g/mol
InChI Key: BRCJYHQOMQDUQG-WJDWOHSUSA-N
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Description

1-(1,3-dihydro-2H-1,3-benzimidazol-2-yliden)-2-oxo-3-(9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-ylsulfanyl)propyl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound features both benzimidazole and triazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dihydro-2H-1,3-benzimidazol-2-yliden)-2-oxo-3-(9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-ylsulfanyl)propyl cyanide can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole . These reactions typically require controlled conditions, including high temperatures and inert atmospheres, to ensure the formation of the desired benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium acetate (Pd(OAc)2) or tungstates can enhance the efficiency of the cyclocarbonylation process . Additionally, solvent-free conditions or the use of green solvents like carbon dioxide (CO2) can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dihydro-2H-1,3-benzimidazol-2-yliden)-2-oxo-3-(9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-ylsulfanyl)propyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or triazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-one derivatives, while reduction could produce benzimidazole-2-ylmethanol derivatives.

Scientific Research Applications

1-(1,3-dihydro-2H-1,3-benzimidazol-2-yliden)-2-oxo-3-(9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-ylsulfanyl)propyl cyanide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dihydro-2H-1,3-benzimidazol-2-yliden)-2-oxo-3-(9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-ylsulfanyl)propyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with similar biological activities.

    Triazole: Another heterocyclic compound with diverse applications in medicinal chemistry.

    Benzimidazole-2-one: A derivative with potential pharmacological properties.

Uniqueness

1-(1,3-dihydro-2H-1,3-benzimidazol-2-yliden)-2-oxo-3-(9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-ylsulfanyl)propyl cyanide is unique due to its combination of benzimidazole and triazole rings, which confer a wide range of biological activities and potential applications. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C19H13N7OS

Molecular Weight

387.4 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-4-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)but-2-enenitrile

InChI

InChI=1S/C19H13N7OS/c20-9-11(17-21-12-5-1-2-6-13(12)22-17)16(27)10-28-19-25-24-18-23-14-7-3-4-8-15(14)26(18)19/h1-8,27H,10H2,(H,21,22)(H,23,24)/b16-11-

InChI Key

BRCJYHQOMQDUQG-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/CSC3=NNC4=NC5=CC=CC=C5N43)\O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(CSC3=NNC4=NC5=CC=CC=C5N43)O)C#N

Origin of Product

United States

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